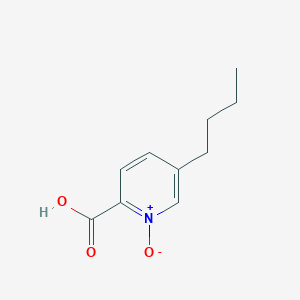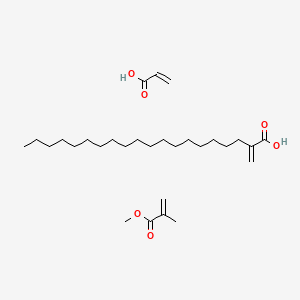
2-Methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, methyl ester, polymer with octadecyl 2-propenoate and 2-propenoic acid is a complex polymeric compound. This polymer is synthesized from three monomers: 2-propenoic acid, 2-methyl-, methyl ester; octadecyl 2-propenoate; and 2-propenoic acid. The resulting polymer exhibits unique properties due to the combination of these monomers, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of the three monomers. The process typically includes the following steps:
Monomer Preparation: The monomers 2-propenoic acid, 2-methyl-, methyl ester; octadecyl 2-propenoate; and 2-propenoic acid are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to free radical polymerization. This process involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile to generate free radicals that initiate the polymerization reaction.
Reaction Conditions: The polymerization is carried out in a solvent such as toluene or ethyl acetate at elevated temperatures (typically around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through precipitation, filtration, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites in the polymer chain.
Reduction: Reduction reactions can occur, although they are less common for this polymer.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used, although these reactions are less common.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.
Applications De Recherche Scientifique
This polymer has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other polymers and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Biology: The polymer can be used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for use in controlled release formulations for pharmaceuticals.
Industry: The polymer is used in the production of specialty coatings, lubricants, and surfactants due to its unique combination of hydrophobic and hydrophilic properties.
Mécanisme D'action
The mechanism by which this polymer exerts its effects depends on its application. In drug delivery systems, for example, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The release mechanism can be influenced by factors such as pH, temperature, and the presence of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate): A polymer made from methyl methacrylate, known for its transparency and resistance to impact.
Poly(acrylic acid): A polymer made from acrylic acid, known for its water-absorbing properties.
Poly(ethylene glycol): A polymer made from ethylene glycol, known for its biocompatibility and use in medical applications.
Uniqueness
The polymer 2-Propenoic acid, 2-methyl-, methyl ester, polymer with octadecyl 2-propenoate and 2-propenoic acid is unique due to its combination of hydrophobic and hydrophilic monomers. This combination imparts unique properties such as amphiphilicity, making it suitable for a wide range of applications that require both water solubility and hydrophobic interactions.
Propriétés
Numéro CAS |
76584-99-1 |
|---|---|
Formule moléculaire |
C29H52O6 |
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
2-methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C21H40O2.C5H8O2.C3H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23;1-4(2)5(6)7-3;1-2-3(4)5/h2-19H2,1H3,(H,22,23);1H2,2-3H3;2H,1H2,(H,4,5) |
Clé InChI |
KIXYRVMTJAZQDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
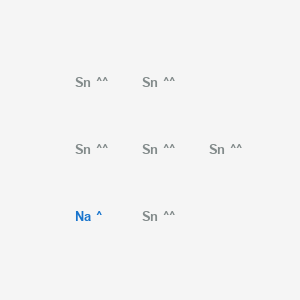
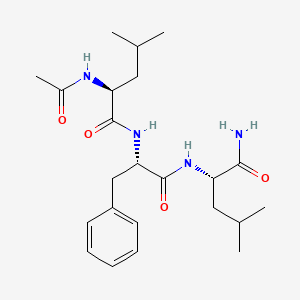
silane](/img/structure/B14433372.png)
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
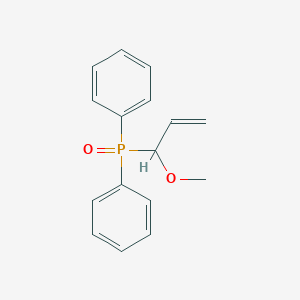
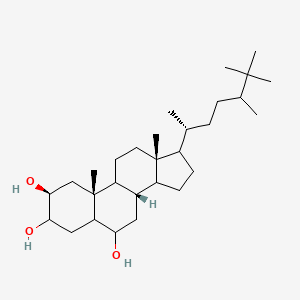
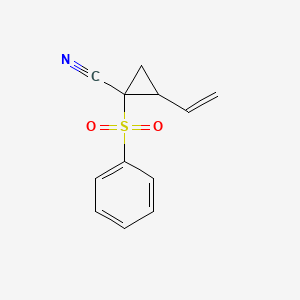
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
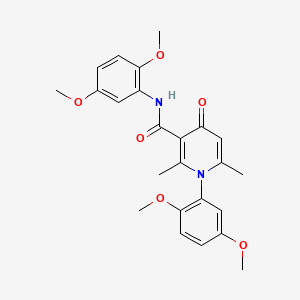
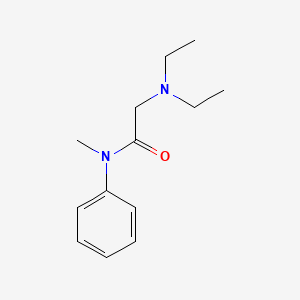
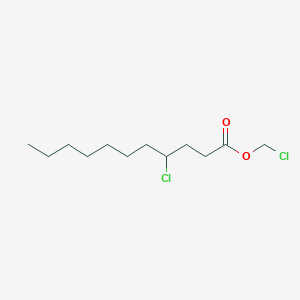
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
